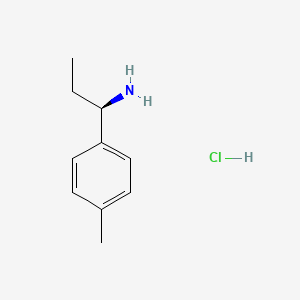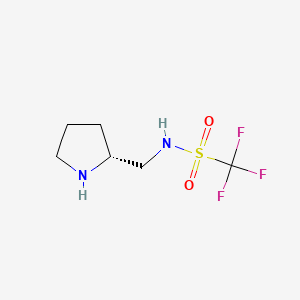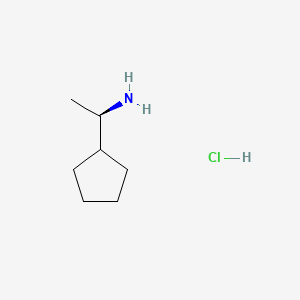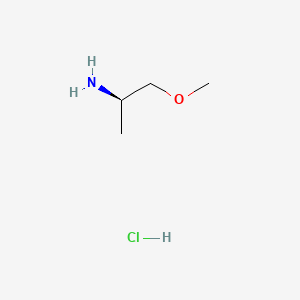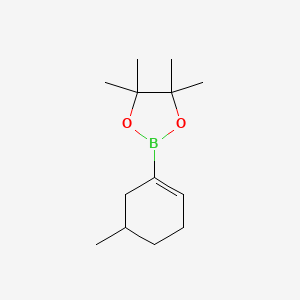
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a chemical compound that belongs to the class of organoboron compounds. It is a colorless, odorless, and non-toxic solid that is soluble in organic solvents such as ethanol, ether, and benzene. This compound has been widely studied in the scientific community due to its potential applications in a variety of fields, such as organic synthesis, catalysis, and polymer science.
Applications De Recherche Scientifique
Synthesis and Molecular Solar Thermal Energy Storage
One study by Schulte and Ihmels (2022) elaborated on the synthesis of borylated norbornadienes, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and their application in Pd-catalyzed Suzuki–Miyaura coupling reactions. These reactions are pivotal for molecular solar thermal (MOST) energy storage, showcasing the compound's potential as a versatile building block in the development of energy storage solutions. The study highlights the photochromic properties of the norbornadiene/quadricyclane system, emphasizing its promise for MOST energy storage applications Schulte & Ihmels, 2022.
Catalytic Borylation and Synthesis of Arylboronates
Takagi and Yamakawa (2013) investigated the Pd-catalyzed borylation of arylbromides using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, resulting in the effective synthesis of arylboronates. This method proved particularly advantageous for the borylation of arylbromides bearing sulfonyl groups, demonstrating the compound's utility in creating complex organic molecules Takagi & Yamakawa, 2013.
Material Science and Drug Synthesis
In material science and drug development, the compound has been utilized as a building block for the synthesis of biologically active molecules and materials. For instance, Büttner et al. (2007) discussed the development of a new building block for the synthesis of silicon-based drugs and odorants, including the synthesis of the retinoid agonist disila-bexarotene, underscoring the compound's contribution to medicinal chemistry and material science Büttner et al., 2007.
Fluorescence and H2O2 Detection
Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative incorporating 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating its application in detecting H2O2 in living cells. This compound, with its significant sensitivity and selectivity for H2O2, showcases the potential for developing novel fluorescent probes for biological and chemical sensing applications Nie et al., 2020.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h8,10H,6-7,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCZEVPFXFKMNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




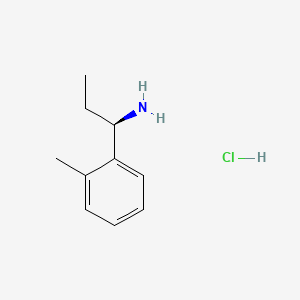
![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)
